Isotetracycline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isotetracycline is a member of the tetracycline family of antibiotics, which are widely used in both clinical and research settings. It is a broad-spectrum antibiotic that has been shown to be effective against a wide range of bacterial pathogens.

科学的研究の応用

Antibacterial Applications

Isotetracycline, like other tetracyclines, exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria . It’s one of the first broad-spectrum, well-tolerated, and easy-to-administer antibiotics .

Treatment of Infectious Diseases

Isotetracycline is effective against various infectious diseases such as plague, cholera, typhoid, syphilis, Legionnaire’s disease, and anthrax . It’s also used to treat malaria, Lyme disease, tuberculosis, Rocky Mountain spotted fever, and leprosy .

Genome Mining

In scientific research, isotetracycline plays a role in genome mining. Researchers have developed a genome mining strategy using a TetR/MarR-transporter, a pair of common resistance enzymes in tetracycline biosynthesis, as probes to find potential tetracycline gene clusters in the actinobacteria genome database .

Discovery of New Antibiotics

The study of isotetracycline has led to the discovery of new antibiotics. For instance, the research on tetracycline biosynthesis resulted in the isolation and characterization of a novel tetracycline, hainancycline .

Study of Resistance Mechanisms

The presence of tetracycline-resistant pathogens limits the use of these agents in treatment of disease. Tetracycline resistance is often due to the acquisition of new genes, which code for energy-dependent efflux of tetracyclines or for a protein that protects bacterial ribosomes from the action of tetracyclines . Studying isotetracycline can help understand these resistance mechanisms.

Synthesis Research

Since the structure elucidation by Robert Woodward, Lloyd Hillyard Conover, and others in the 1950s, tetracyclines have become preferred targets for natural product synthesis . The study of isotetracycline contributes to the development of new synthesis methods.

作用機序

Target of Action

Isotetracycline, like other tetracycline antibiotics, primarily targets bacterial cells . The primary targets are the 30S ribosomal subunits of the bacteria . These subunits play a crucial role in protein synthesis, which is vital for bacterial growth and survival .

Mode of Action

Isotetracycline exerts its antibacterial effect by binding reversibly to the bacterial 30S ribosomal subunit . This binding prevents the incoming aminoacyl-tRNA from attaching to the ribosome acceptor site, thereby interfering with protein synthesis . It also binds to some extent to the bacterial 50S ribosomal subunit and may alter the cytoplasmic membrane, causing intracellular components to leak from bacterial cells .

Biochemical Pathways

The primary biochemical pathway affected by isotetracycline is the protein synthesis pathway in bacteria . By inhibiting this pathway, isotetracycline prevents the bacteria from producing essential proteins, leading to a halt in bacterial growth . The downstream effects include disruption of various cellular functions and eventual death of the bacteria .

Pharmacokinetics

Tetracyclines, in general, are known for their broad-spectrum activity and are absorbed well in the gastrointestinal tract . They are distributed widely in body tissues and fluids, metabolized in the liver, and excreted primarily in urine . These properties impact the bioavailability of isotetracycline, determining its effectiveness in treating infections.

Result of Action

The molecular effect of isotetracycline involves the disruption of protein synthesis, leading to a halt in bacterial growth . On a cellular level, this can cause changes in the bacterial cell membrane and leakage of intracellular components . The overall result is a bacteriostatic effect, where the growth of bacteria is inhibited, allowing the immune system to eliminate the infection .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of isotetracycline. For instance, the presence of isotetracycline in the environment can lead to the development of antibiotic-resistant bacteria . Moreover, ineffective wastewater treatment systems can lead to antibiotic contamination of the food chain, potentially affecting human health . Therefore, proper management and disposal of isotetracycline are crucial to minimize its environmental impact and maintain its efficacy.

特性

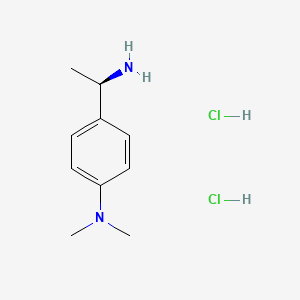

IUPAC Name |

(4S,4aS,6S,8aR)-4-(dimethylamino)-1,8a-dihydroxy-6-[(1S)-4-hydroxy-1-methyl-3-oxo-2-benzofuran-1-yl]-3,8-dioxo-4a,5,6,7-tetrahydro-4H-naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O8/c1-21(10-5-4-6-12(25)14(10)20(30)32-21)9-7-11-16(24(2)3)17(27)15(19(23)29)18(28)22(11,31)13(26)8-9/h4-6,9,11,16,25,28,31H,7-8H2,1-3H3,(H2,23,29)/t9-,11-,16-,21-,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFMFLWQGROEOB-GTCCLLRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C(=CC=C2)O)C(=O)O1)C3CC4C(C(=O)C(=C(C4(C(=O)C3)O)O)C(=O)N)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C2=C(C(=CC=C2)O)C(=O)O1)[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3)O)O)C(=O)N)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 101664527 | |

Q & A

Q1: Can isotetracycline inhibit enzymes like tetracycline antibiotics?

A: While isotetracycline is generally considered inactive as an antibiotic, research shows it can inhibit the metalloflavoenzyme NADH-cytochrome c oxidoreductase []. This inhibition is thought to occur, at least partially, through the chelation of enzyme-bound metal, similar to the proposed mechanism for tetracycline antibiotics []. The potential chelation sites on isotetracycline are believed to be the C-11 to C-12 chromophore or the C-1, C-2, C-3 region involving the 2-carboxamide group [].

Q2: Does the structure of isotetracycline impact its ability to inhibit enzymes compared to tetracyclines?

A: Modifications to the isotetracycline structure, particularly at the 2-carboxamide substituent and the 4-dimethylamino group, have been observed to diminish its inhibitory effect on NADH-cytochrome c oxidoreductase []. This observation mirrors the structure-activity relationships seen with tetracycline antibiotics, suggesting that these specific structural features are crucial for the inhibitory activity of both tetracyclines and isotetracycline [].

Q3: What is the significance of isotetracycline being able to bind to targets and inhibit enzymes despite being a degradation product?

A: The ability of isotetracycline to bind to targets like TetR and inhibit enzymes like NADH-cytochrome c oxidoreductase raises important questions about its potential biological activity [, ]. Although considered inactive as an antibiotic, its interaction with these targets could have unforeseen consequences. Further research is needed to investigate these interactions thoroughly and determine if isotetracycline possesses any significant biological activity or side effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)](/img/structure/B1142154.png)

![8-Amino-1-[4-(4-dibutylaminophenylazo)phenylazo]naphthalen-2-ol](/img/structure/B1142169.png)